molecular formula C11H6F2IN3O3 B8802775 4-(2,5-Difluoro-4-nitrophenoxy)-3-iodopyridin-2-amine

4-(2,5-Difluoro-4-nitrophenoxy)-3-iodopyridin-2-amine

Cat. No.: B8802775
M. Wt: 393.08 g/mol
InChI Key: SXICRIWEINJGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Difluoro-4-nitrophenoxy)-3-iodopyridin-2-amine is a useful research compound. Its molecular formula is C11H6F2IN3O3 and its molecular weight is 393.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H6F2IN3O3

Molecular Weight

393.08 g/mol

IUPAC Name

4-(2,5-difluoro-4-nitrophenoxy)-3-iodopyridin-2-amine

InChI

InChI=1S/C11H6F2IN3O3/c12-5-4-9(6(13)3-7(5)17(18)19)20-8-1-2-16-11(15)10(8)14/h1-4H,(H2,15,16)

InChI Key

SXICRIWEINJGAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F)I)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A chilled (−10° C.) mixture of 4-(2,5-difluorophenoxy)-3-iodopyridin-2-amine (2.31 g, 6.64 mmol) in sulfuric acid (15 ml) was treated with nitric acid (0.35 ml, 7.96 mmol) while maintaining the temperature below 0° C. After stirring for 20 minutes, the mixture was poured into ice-cold 2 N aq. NaOH solution (100 mL of 2 N NaOH in ice) with stirring. The pH of the resultant solution was then made basic by careful addition or NaHCO3. After stirring for 30 min, the suspension was filtered, washed with water (3×10 mL) and dried to afford 4-(2,5-difluoro-4-nitrophenoxy)-3-iodopyridin-2-amine as light red solid (2.05 g, 79% yield). MS (ESI) m/z: 393.9 (M+H+).
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.